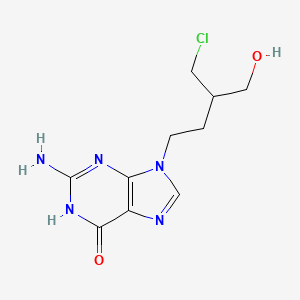
脱羟基-(氯) 潘昔洛韦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
科学研究应用
6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to nucleic acid analogs and enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
Dehydroxy-(chloro) Penciclovir, also known as 2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one or Penciclovir Impurity A, primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for causing various herpesvirus infections.
Mode of Action
The compound’s mode of action involves a series of biochemical reactions. Initially, it is inactive. Upon entering a cell infected with HSV-1 or HSV-2, the viral thymidine kinase phosphorylates Dehydroxy-(chloro) Penciclovir to a monophosphate form . This is the rate-limiting step in the activation of the compound . Cellular kinases then convert this monophosphate form into the active Dehydroxy-(chloro) Penciclovir triphosphate .
The activated Dehydroxy-(chloro) Penciclovir triphosphate selectively inhibits the viral DNA polymerase by competing with deoxyguanosine triphosphate . This competition impairs the ability of the virus to replicate within the cell .
Biochemical Pathways
The biochemical pathway involved in the action of Dehydroxy-(chloro) Penciclovir is the viral DNA replication pathway. By inhibiting the viral DNA polymerase, the compound disrupts the replication of the viral DNA, thereby preventing the proliferation of the virus .
Pharmacokinetics
It is also known that the volume of distribution of Penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- typically involves multiple steps, including chloromethylation and amination reactionsThe chloromethylation can be achieved using chloromethyl methyl ether or chlorotrimethylsilane in the presence of a metallic chloride catalyst such as FeCl3, ZnCl2, or SnCl4 . The amination step involves reacting the chloromethylated intermediate with ammonia or primary/secondary amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the purine ring or the side chain.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
相似化合物的比较
Similar Compounds
2-amino-6-chloropurine: Another purine derivative with similar structural features but different functional groups.
9-(2-chloroethyl)-2-amino-6-methoxy-1H-purin-6-one: A compound with a similar purine core but different side chains.
Uniqueness
6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloromethyl and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets.
属性
IUPAC Name |
2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNXFLMNYSWWKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CCl)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene](/img/new.no-structure.jpg)

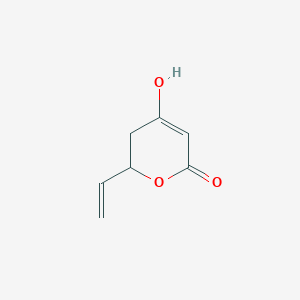
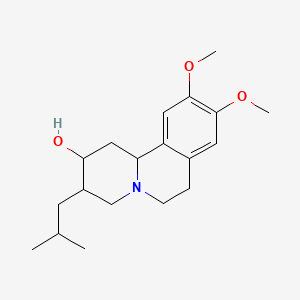
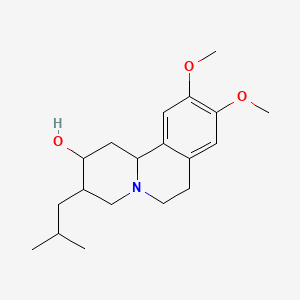
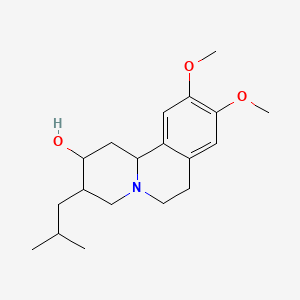
![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)
